
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is a halogenated organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and an iodine atom. This compound is part of the perfluoroalkyl iodides family, known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane typically involves the halogenation of a suitable perfluoroalkyl precursor. The process may include:
Fluorination: Introduction of fluorine atoms using reagents like cobalt trifluoride (CoF3) or elemental fluorine (F2).
Chlorination: Addition of chlorine atoms using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Incorporation of iodine atoms using iodine (I2) or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of the halogen atoms to form less halogenated derivatives.
Oxidation Reactions: Oxidation to introduce oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) for introducing sulfonic acid groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing halogen atoms.
Oxidation: Reagents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane.
Applications De Recherche Scientifique
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds and studying halogenation reactions.
Biology: Investigated for its potential effects on biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane involves interactions with molecular targets and pathways, such as:
Molecular Targets: The halogen atoms can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- 1-Fluoro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- 1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane
Uniqueness: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. The presence of chlorine, fluorine, and iodine atoms in the same molecule allows for diverse chemical transformations and applications.
Propriétés
Numéro CAS |
118673-04-4 |
|---|---|
Formule moléculaire |
C14H16ClF12I |
Poids moléculaire |
574.61 g/mol |
Nom IUPAC |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane |
InChI |
InChI=1S/C14H16ClF12I/c1-2-3-4-5-6-8(28)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(15,26)27/h8H,2-7H2,1H3 |
Clé InChI |
MQPYHONGYJMYMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


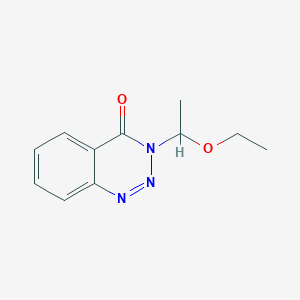
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
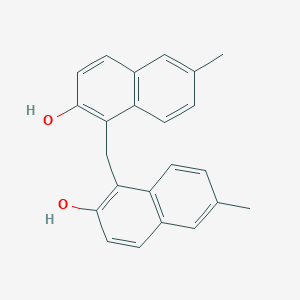
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
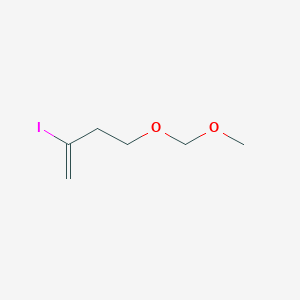

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
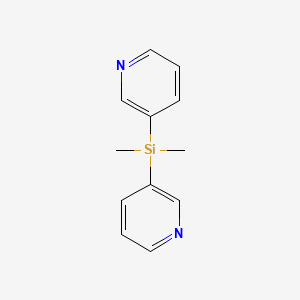
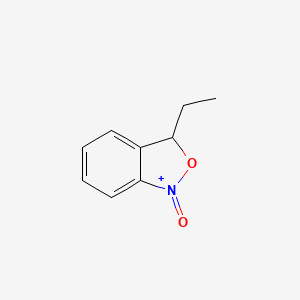
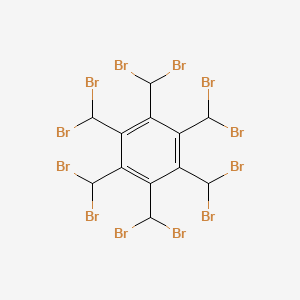
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
